molecular formula C15H22N4S B12270395 2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B12270395
M. Wt: 290.4 g/mol
InChI Key: SWZZOGQOAXIHIC-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the azetidine moiety, and the incorporation of the octahydrocyclopenta[c]pyrrole group. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Moiety: This step may involve the use of azetidine derivatives and suitable coupling reagents.

    Incorporation of the Octahydrocyclopenta[c]pyrrole Group: This can be done through cyclization reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C15H22N4S

Molecular Weight

290.4 g/mol

IUPAC Name

2-[1-(2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole

InChI

InChI=1S/C15H22N4S/c1-20-15-16-6-5-14(17-15)19-9-13(10-19)18-7-11-3-2-4-12(11)8-18/h5-6,11-13H,2-4,7-10H2,1H3

InChI Key

SWZZOGQOAXIHIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CC(C2)N3CC4CCCC4C3

Origin of Product

United States

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